3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
Overview
Description
3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide, also known as Ro 31-8220, is a synthetic compound that is widely used in scientific research. It belongs to the class of indolocarbazoles and acts as a potent protein kinase inhibitor.
Mechanism of Action
3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 acts as a competitive inhibitor of ATP binding to protein kinases. It binds to the ATP-binding site of the kinase domain and prevents the transfer of phosphate groups from ATP to the substrate protein. This results in the inhibition of kinase activity and downstream signaling pathways.
Biochemical and Physiological Effects:
3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKC. 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 has been shown to have anti-inflammatory effects by inhibiting the activity of MAPK.
Advantages and Limitations for Lab Experiments
3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 is a potent and selective protein kinase inhibitor that can be used to study the role of various kinases in cellular processes. It has a high affinity for the ATP-binding site of kinases and can inhibit their activity at low concentrations. However, 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 has some limitations in lab experiments. It has poor solubility in water and requires the use of organic solvents such as DMSO. Additionally, 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 has potential for future research in various fields. It can be used to study the role of protein kinases in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 can be used to develop new therapies for these diseases by targeting specific kinases. Future research can also focus on improving the solubility and toxicity profile of 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 to make it more suitable for use in lab experiments and potential clinical applications.
Conclusion:
3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 is a synthetic compound that acts as a potent protein kinase inhibitor. It has been widely used in scientific research to study the role of kinases in various cellular processes. 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 has a variety of biochemical and physiological effects and has potential for future research in various fields. However, it has some limitations in lab experiments that need to be addressed in future research.
Scientific Research Applications
3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 is widely used in scientific research as a protein kinase inhibitor. It has been shown to inhibit a variety of protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and mitogen-activated protein kinase (MAPK). 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 31-8220 has been used to study the role of these kinases in various cellular processes, including cell growth, differentiation, and apoptosis.
properties
IUPAC Name |
3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-23-15-5-6-17-16(10-15)13(11-21-17)7-8-20-18(22)12-3-2-4-14(19)9-12/h2-6,9-11,21H,7-8H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGBXZNCTCMKAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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